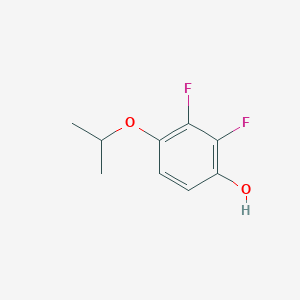

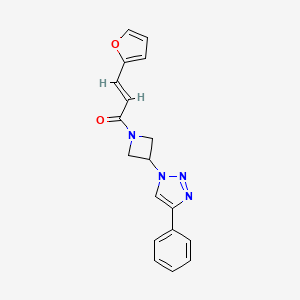

2,3-Difluoro-4-(propan-2-yloxy)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various fluorinated phenolic compounds has been explored in several studies. For instance, the synthesis of 2-substituted 4-(trifluoromethyl)phenols was achieved through ortho-lithiation and subsequent reaction with electrophiles, highlighting the ortho-directing effect of a THP-protected hydroxy group . Another study reported the synthesis of a phenol-based polymer through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization . Additionally, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed using various characterization techniques, and the compound was further reacted with sugar azide to form a triazole ring .

Molecular Structure Analysis

The molecular structure of fluorinated compounds has been a subject of interest. For example, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone was determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups and the presence of intermolecular O–H⋯O bonds . Similarly, the molecular geometry of a phthalonitrile compound was compared using Hartree-Fock and density functional theory, which provided insights into the ground state structure .

Chemical Reactions Analysis

Fluorinated phenols undergo various chemical reactions. Bismuth(III) triflate catalyzed the regioselective ring opening of epoxides with phenols, leading to the synthesis of 1,3-diaryloxy-2-propanols . The synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester were investigated, resulting in the formation of different fluorinated compounds through nucleophilic substitution and thermal cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenolic compounds have been characterized in several studies. For instance, the influence of fluoro substituents on the thermotropic liquid-crystalline properties of chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol was examined, showing reduced melting points and transition temperatures . The spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol were investigated, revealing diffusion-controlled electron transfer properties . Additionally, a new synthesis of 2,2-difluoro-3-hydroxyacids through a selective haloform reaction was reported, providing a convenient approach for the synthesis of these compounds .

科学的研究の応用

Biodegradable Polyurethanes Synthesis Research by Su et al. (2018) involved the synthesis of novel biodegradable F-containing polyurethanes using 4-(1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl)phenol (HFP) as a fluoro chain extender. The study highlighted the significance of fluorine elements in enhancing the properties of biomedical materials due to their low surface energy (Su et al., 2018).

Liquid-Crystalline Properties Booth et al. (1993) synthesized materials derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol, demonstrating their thermotropic liquid-crystalline properties. This study elucidates the influence of fluoro substituents on melting points, clearing points, and phase transitions, highlighting their potential in liquid crystal technology (Booth et al., 1993).

Molecular Docking and Quantum Chemical Calculations Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a related molecule, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. This research provides insights into the molecular structure, vibrational spectra, and biological effects of similar compounds (Viji et al., 2020).

Spectroelectrochemical Properties of Phthalocyanines A study by Kamiloğlu et al. (2018) focused on synthesizing new compounds with 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol. This research is crucial in understanding the electrochemical and spectroelectrochemical properties of phthalocyanines, which are important in electrochemical technologies (Kamiloğlu et al., 2018).

Bioremediation of Environmental Pollutants Chhaya and Gupte (2013) explored the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A. This study demonstrates the potential of enzymes in degrading hydrophobic phenolic environmental pollutants, with implications for environmental cleanup and pollution management (Chhaya & Gupte, 2013).

Synthesis and Characterization of Phthalonitrile Derivatives The work by Yang Gang (2008) involves the synthesis of phthalonitrile-based compounds, including 4-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)phthalonitrile. This research contributes to understanding the thermo-polymerization characteristics of these compounds, relevant for materials science and polymer technology (Yang Gang, 2008).

特性

IUPAC Name |

2,3-difluoro-4-propan-2-yloxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-5(2)13-7-4-3-6(12)8(10)9(7)11/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWAMKTZLMDGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(propan-2-yloxy)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)

![1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000580.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)

![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)

![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)

![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3000591.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B3000593.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3000594.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3000596.png)